molecular formula C19H21N3O B12906290 3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole CAS No. 62078-65-3

3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole

Cat. No.: B12906290
CAS No.: 62078-65-3
M. Wt: 307.4 g/mol
InChI Key: YXYYGMVUSYXELT-UHFFFAOYSA-N
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Description

3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole is a specialized oxazole derivative designed for advanced chemical and pharmaceutical research. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities and presence in various therapeutic agents . This particular compound features a phenyl substitution at the 3-position and a complex phenyl(trimethylhydrazinyl)methyl group at the 4-position, making it a valuable intermediate for the synthesis of novel chemical entities. The structural complexity of this molecule offers researchers a versatile scaffold for exploring structure-activity relationships in drug discovery projects. Oxazole derivatives have demonstrated significant potential in pharmaceutical applications, including antimicrobial , anticancer , anti-inflammatory , and antiviral activities . The incorporation of the trimethylhydrazinyl moiety may further modulate the compound's physicochemical properties and biological interactions, particularly in targeting enzyme systems and receptors. Researchers can utilize this compound as a key building block for developing potential inhibitors or modulators of biological pathways, leveraging the oxazole core's known bioisosteric properties . It is supplied as a high-purity material suitable for lead optimization studies, molecular design, and pharmacological profiling. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62078-65-3

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

1,1,2-trimethyl-2-[phenyl-(3-phenyl-1,2-oxazol-4-yl)methyl]hydrazine

InChI

InChI=1S/C19H21N3O/c1-21(2)22(3)19(16-12-8-5-9-13-16)17-14-23-20-18(17)15-10-6-4-7-11-15/h4-14,19H,1-3H3

InChI Key

YXYYGMVUSYXELT-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(C)C(C1=CC=CC=C1)C2=CON=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole, a potential synthetic route could involve the reaction of a phenyl-substituted nitrile oxide with a suitable alkyne under mild conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxazole derivatives, including 3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole. For instance, research has shown that certain oxazole compounds exhibit significant cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

Case Study : A study evaluated the cytotoxic effects of synthesized oxazoles on human cancer cell lines. The results indicated that compounds with hydrazine substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with microbial membranes or cellular targets effectively. Research indicates that derivatives with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Polymer Chemistry

In materials science, this compound can serve as a functional monomer in the synthesis of polymers with specific properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance mechanical properties and provide additional functionalities like flame retardancy.

Table 1: Properties of Polymers Incorporating Oxazole Derivatives

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceImproved
Flame RetardancyPresent

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Core Structure Key Substituents Synthetic Method Potential Application Reference
3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole 1,2-Oxazole Phenyl, phenyl(trimethylhydrazinyl)methyl Not specified (likely coupling reactions) Chelation, agrochemicals N/A
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazine Pyrimidine, substituted-phenyl Cs₂CO₃/DMF, room temperature Pharmaceuticals
Coffee-derived oxazole 1,2-Oxazole Unspecified simple substituents Industrial distillation/evaporation Flavor/aroma enhancement

Biological Activity

3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by an oxazole ring fused with phenyl and hydrazine derivatives. Its molecular formula is C16H20N4OC_{16}H_{20}N_{4}O, indicating the presence of nitrogen and oxygen, which may contribute to its biological activity.

1. Cytotoxicity

Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies on related oxazole derivatives showed IC50 values ranging from low micromolar to millimolar concentrations in B16F10 melanoma cells, indicating significant potential for further investigation into their anticancer properties .

CompoundCell LineIC50 (μM)
This compoundB16F10TBD
2-PhenylbenzoxazoleB16F1040.42 ± 3.70
6-Methyl-2-phenylbenzoxazoleB16F100.51 ± 0.00

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase is significant for cosmetic applications and the treatment of hyperpigmentation disorders. Related compounds have demonstrated strong inhibitory effects with IC50 values under 100 μM .

3. Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties. For example, studies have shown that benzoxazole derivatives can inhibit the growth of various bacterial strains, suggesting that the oxazole moiety may play a crucial role in antimicrobial activity .

Study on Tyrosinase Inhibition

In a study focusing on the inhibition of tyrosinase by phenolic compounds containing oxazole scaffolds, several derivatives were synthesized and tested for their inhibitory activities. The results indicated that modifications on the phenyl ring significantly influenced the inhibitory potency. For instance, compounds with hydroxyl substitutions exhibited enhanced inhibition compared to those with methoxy groups .

Cytotoxic Effects in Cancer Models

Another study evaluated the cytotoxic effects of related oxazole compounds in various cancer cell lines. The findings suggested that the presence of specific substituents on the phenyl ring could enhance cytotoxicity against melanoma cells, thereby highlighting the importance of structural modifications in developing effective anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole in academic research?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and hydrazine derivatives. For example:
  • Step 1 : Formation of the oxazole core via cyclization of α-keto esters or nitriles with substituted hydrazines.
  • Step 2 : Introduction of the trimethylhydrazinyl group using trimethylhydrazine or its hydrochloride under reflux conditions (e.g., ethanol, 80°C, 5–8 hours).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Key Reference : Similar protocols for oxazole derivatives are detailed in studies using phenylhydrazine hydrochloride to synthesize indole and pyrazole analogs .

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